N-ethyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide
Description
Properties
IUPAC Name |
1-ethyl-3-[(3-thiophen-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)amino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c1-2-12-11(17)14-13-10(16)8-6-7(15-18-8)9-4-3-5-19-9/h3-5,8H,2,6H2,1H3,(H,13,16)(H2,12,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRQBXSBLMEEKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NNC(=O)C1CC(=NO1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323600 | |
| Record name | 1-ethyl-3-[(3-thiophen-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)amino]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818695 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478259-24-4 | |
| Record name | 1-ethyl-3-[(3-thiophen-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)amino]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring This can be achieved through the cyclization of hydroxylamine derivatives with suitable precursors
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted isoxazole derivatives.
Scientific Research Applications
Antimicrobial Activity
N-ethyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide has demonstrated promising antimicrobial properties. Studies have shown that isoxazole derivatives exhibit significant activity against various bacterial strains, including:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.
Research indicates that compounds with a thienyl group often enhance the antimicrobial efficacy due to their ability to penetrate bacterial membranes more effectively .
Anticancer Potential
Recent investigations into the anticancer properties of this compound suggest that it may serve as a lead compound for developing new anticancer agents. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation and survival.
In vitro studies have shown that certain isoxazole derivatives can inhibit cancer cell lines by inducing apoptosis or cell cycle arrest . The specific mechanisms of action are still under investigation but may involve modulation of signaling pathways related to cell growth and apoptosis.
Case Studies
Several studies have documented the synthesis and biological evaluation of similar hydrazinecarboxamide derivatives:
- Antimicrobial Efficacy Study :
- Anticancer Activity Assessment :
Mechanism of Action
The mechanism by which N-ethyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Isoxazole vs. Thiadiazole Derivatives
- N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (3a) (): This compound replaces the isoxazole ring with a 1,3,4-thiadiazole core. The thiadiazole ring introduces additional sulfur atoms, which may enhance π-π stacking interactions or alter metabolic stability compared to the isoxazole analog.
Isoxazole vs. Oxadiazoline Derivatives
- 3-Arylaminomethyl-5-(2-thienyl)-1,3,4-oxadiazoline-2-thiones (): These compounds feature a 1,3,4-oxadiazoline ring substituted with a thienyl group. The oxadiazoline ring introduces a sulfur atom at position 2, which may increase hydrophobicity compared to the isoxazole-based target compound.
Substituent Variations
Thienyl vs. Pyridinyl Substituents
- N-(4-Chlorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide ():
This analog replaces the 2-thienyl group with a 3-pyridinyl moiety, introducing a basic nitrogen atom. The molecular formula is C₁₆H₁₄ClN₅O₃ (molar mass: 359.77 g/mol ), with increased polarity due to the pyridine ring. Such substitutions could enhance solubility or alter receptor binding profiles .
Hydrazinecarboxamide Modifications
- tert-Butyl 3-{[((5R)-3-{4-[(Z)-(acetyloxy)iminomethyl]phenyl}-4,5-dihydro-5-isoxazolyl)acetyl]amino}-L-alaninate (29) (): This compound replaces the hydrazinecarboxamide group with a tert-butyl-protected alaninate moiety. The bulky tert-butyl group may improve metabolic stability but reduce aqueous solubility .
Physicochemical and Pharmacological Properties
Table 1: Structural and Physical Comparison
Research Implications and Limitations
- Bioactivity Data : While inhibition data exist for thiadiazole derivatives (), direct pharmacological studies on the target compound are absent in the provided evidence.
- Synthetic Challenges : The tert-butyl and acetyloxy groups in analogs () complicate synthesis but improve stability, whereas the target compound’s simpler structure may facilitate scalable production .
- Thermodynamic Stability : The dihydroisoxazole ring in the target compound may exhibit puckering dynamics, as described by Cremer and Pople’s ring-puckering coordinates (), influencing conformational flexibility .
Biological Activity
N-ethyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide, also known by its CAS number 478259-24-4, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H14N4O3S
- Molecular Weight : 282.32 g/mol
- Structure : The compound features a thienyl group and an isoxazole moiety, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that compounds with isoxazole and thienyl structures often exhibit a range of biological activities, including:
- Antioxidant properties
- Antimicrobial effects
- Anti-inflammatory activity
- Anticancer potential
Antioxidant Activity
A study highlighted the antioxidant properties of thieno[2,3-c]pyrazole derivatives, suggesting that similar structures may provide protective effects against oxidative stress. The erythrocytes of Clarias gariepinus were used as biological indicators to assess the protective effects against toxins like 4-nonylphenol .
Antimicrobial and Anticancer Activities
Isoxazole derivatives have been reported to possess significant antimicrobial and anticancer activities. For instance, various studies have shown that modifications in the isoxazole structure can enhance activity against different cancer cell lines and pathogenic microorganisms .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of specific enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes selectively, which are involved in inflammatory processes.
- Modulation of cellular pathways : The compound may influence pathways related to apoptosis and cell proliferation in cancer cells.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Bindi et al. (2015) | Thienopyrazole derivatives | Demonstrated potent inhibition of aurora kinase involved in cancer progression. |
| Rajanarendar et al. (2015) | Isoxazole derivatives | Showed significant anti-inflammatory activity with selectivity towards COX-2 enzyme. |
| Jadhav et al. (2018) | Synthesis of isoxazoles | Highlighted the importance of structural modifications for enhancing biological activity. |
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for synthesizing N-ethyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide with high purity?
Methodological Answer:
The synthesis of this compound can be approached via multi-step reactions involving cyclization and carboxamide formation. For example:
- Step 1: Use N-ethylhydrazinecarboxamide as a starting reagent.
- Step 2: React with 3-(2-thienyl)-4,5-dihydro-5-isoxazolecarbonyl chloride in acetonitrile under reflux (1–3 minutes) to form the intermediate .
- Step 3: Cyclize the intermediate in DMF with iodine and triethylamine to eliminate sulfur and form the final product .
- Key Conditions: Control reaction time and solvent polarity to avoid side products. Yields are typically improved by using anhydrous solvents and inert atmospheres.
Table 1: Example Reaction Parameters
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | N-ethylhydrazinecarboxamide, 3-(2-thienyl)isoxazolyl chloride | Acetonitrile | Reflux | 3 min | ~70% |
| 2 | I₂, Et₃N | DMF | 80°C | 1 h | ~65% |
Basic: Which spectroscopic techniques are most reliable for structural confirmation of this compound?
Methodological Answer:
- ¹H/¹³C NMR Spectroscopy: Assign peaks based on chemical shifts of the thienyl (δ 6.8–7.2 ppm for aromatic protons) and isoxazolyl (δ 4.2–5.0 ppm for dihydro protons) groups .
- Mass Spectrometry (MS): Confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with the hydrazinecarboxamide moiety .
- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
Note: Cross-validate data with computational tools (e.g., DFT calculations) to resolve ambiguities in stereochemistry .
Advanced: How can molecular docking and computational modeling predict the biological targets of this compound?
Methodological Answer:
- Target Selection: Prioritize enzymes like GSK-3β or kinases, as similar isoxazole-carboxamide derivatives show inhibitory activity .
- Docking Workflow:
- Validation: Compare docking results with in vitro assays (e.g., IC₅₀ measurements) to refine models .
Advanced: How can researchers resolve contradictions in spectral data during structural characterization?
Methodological Answer:
- Scenario: Discrepancies in NMR integration ratios or unexpected peaks.
- Approach:
- Variable Temperature NMR: Detect dynamic processes (e.g., tautomerism) by acquiring spectra at 25°C and 60°C .
- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- X-ray Crystallography: Obtain definitive structural proof if crystalline material is available .
- Case Study: A 2023 study resolved diastereomer ambiguities in a related carboxamide using HSQC and NOESY .
Basic: What are the recommended protocols for evaluating the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability:
- Thermal Stability:
Table 2: Stability Profile Example
| Condition | pH/Temp | Degradation Rate | Major Degradants |
|---|---|---|---|
| Acidic | pH 2 | 15% in 24 h | Hydrazine + Isoxazole acid |
| Neutral | pH 7 | <5% in 24 h | None detected |
Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
- Core Modifications:
- Assays:
- Data Analysis: Use multivariate regression to identify critical substituents for activity .
Basic: What safety precautions are required when handling this compound in the laboratory?
Methodological Answer:
- Toxicity: Assume potential mutagenicity due to the hydrazine moiety. Use PPE (gloves, goggles) and work in a fume hood .
- Waste Disposal: Neutralize with dilute HCl before disposal to hydrolyze reactive groups .
Advanced: How can researchers address low yields in the final cyclization step of the synthesis?
Methodological Answer:
- Optimization Strategies:
- Case Study: A 2019 study improved yields from 45% to 72% by replacing iodine with NIS (N-iodosuccinimide) in cyclization .
Basic: What are the documented biological activities of structurally related compounds?
Methodological Answer:
- Antimicrobial Activity: Isoxazole-thiadiazole hybrids show MIC values ≤1 µg/mL against Gram-positive bacteria .
- Anticancer Potential: Derivatives with biphenyl groups exhibit IC₅₀ = 2–5 µM in MCF-7 cells .
- Enzyme Inhibition: Carboxamides inhibit GSK-3β with Ki < 50 nM .
Advanced: How to analyze and interpret conflicting bioactivity data across different assay platforms?
Methodological Answer:
- Root Causes: Variability may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line heterogeneity.
- Resolution:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
